![molecular formula C11H15NO2 B12085223 (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid CAS No. 348081-47-0](/img/structure/B12085223.png)
(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom of a phenylacetic acid derivative The compound is chiral, with the (2R) configuration indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, the asymmetric hydrogenation of a suitable precursor, such as a substituted phenylacetic acid derivative, can be performed using a chiral rhodium or ruthenium catalyst. The reaction conditions typically include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral ligands and metal catalysts to achieve high enantioselectivity. The process may also include steps for purification and isolation of the desired enantiomer, such as crystallization or chromatography.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form amines or other derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation. Typical reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable for studying stereochemical effects in reactions.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid: The enantiomer of the compound, with the (2S) configuration.
Phenylalanine: An essential amino acid with a similar phenyl ring structure but different side chain.
Tyrosine: Another amino acid with a phenyl ring and an additional hydroxyl group.
Uniqueness: (2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid is unique due to its specific chiral configuration and the presence of the isopropyl group on the phenyl ring. This structural feature can influence its binding affinity and selectivity for certain molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
348081-47-0 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
UTHDNBNSZXJSDC-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C(=O)O)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


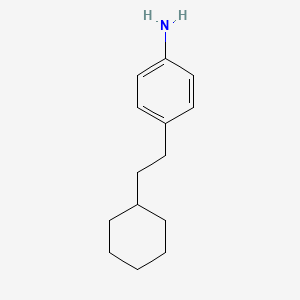
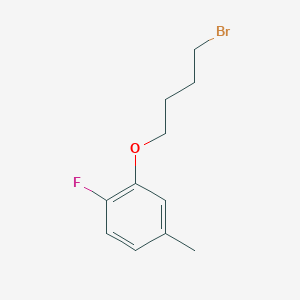
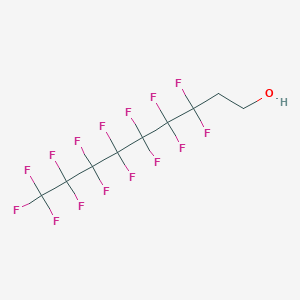
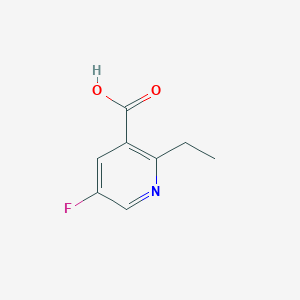


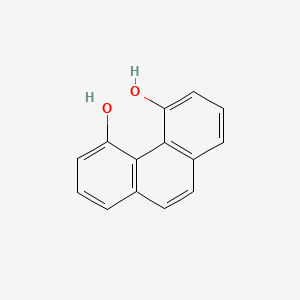
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
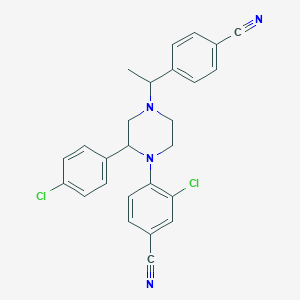
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
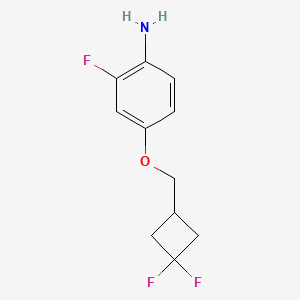
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
